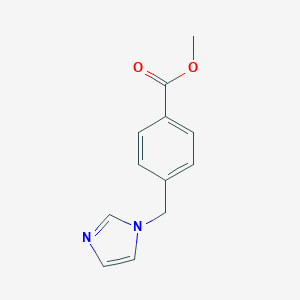

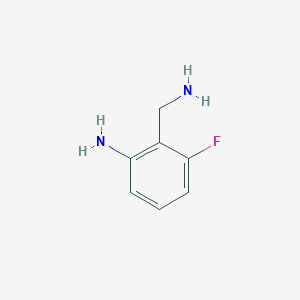

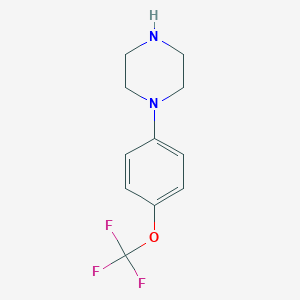

Methyl 4-(1H-imidazol-1-ylmethyl)benzoate

Descripción general

Descripción

"Methyl 4-(1H-imidazol-1-ylmethyl)benzoate" is a compound that falls within the category of organic chemistry, specifically within the realm of heterocyclic compounds due to the presence of an imidazole ring. The chemical interest in such compounds often revolves around their potential applications in materials science, catalysis, and as intermediates in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of compounds structurally related to "Methyl 4-(1H-imidazol-1-ylmethyl)benzoate" involves various chemical strategies, including one-pot synthesis methods. For instance, a novel compound was designed and synthesized using a one-pot method from precursors such as 4,5-dinitro-1,2-benzenediamine and methyl 2-hydroxy-4-carboxybenzoate, demonstrating the synthetic accessibility of complex molecules from simpler building blocks (Zhang Qinglon, 2014).

Molecular Structure Analysis

The molecular structure of related compounds can be elucidated using techniques like X-ray crystallography. For instance, the crystal structure of a zinc coordination polymer incorporating a similar ligand, bis(4-((1H-imidazol-1-yl)-methyl)benzoato)zinc(II), was determined, revealing a distorted tetrahedral environment around the zinc(II) center (Man-sheng Chen et al., 2010).

Aplicaciones Científicas De Investigación

Synthesis of Derivatives and Study of Tautomerism : In a study by Osyanin, Purygin, and Belousova (2005), methyl 4-(1H-imidazol-1-ylmethyl)benzoate was used to prepare 4-(1H-azol-1-ylmethyl)benzohydrazides, which led to the synthesis of various hydrazones, 1,3,4-oxadiazoles, and other derivatives. The study included an examination of the tautomerism of these hydrazones (Osyanin, Purygin, & Belousova, 2005).

Synthesis of Novel Compounds and Monomers for High-Performance Polymers : Qinglon (2014) synthesized methyl 2-hydroxyl-4-(5,6-dinitro-1H-benzo[2,3-d]imidazole-2-yl)benzoate from methyl 4-(1H-imidazol-1-ylmethyl)benzoate. This compound was used to prepare a new AB-type monomer for high-performance polymers, specifically a modified poly 2-hydroxy-1,4-phenylene-2,6-benzo[2,3-d:5',6'-d'] diimidazole (Zhang Qinglon, 2014).

Coordination Polymers and Crystal Structures : Fan, Zhang, Okamura, Zou, Ueyama, and Sun (2001) synthesized a one-dimensional coordination polymer using 4′-(imidazol-1-ylmethyl)benzoate anion. This study also included thermogravimetric analysis and magnetic property assessment of the compound (Jian Fan et al., 2001).

Corrosion Inhibition : Ammal, Prajila, and Joseph (2018) synthesized derivatives including 5-((2-methyl-1H-benzo[d]imidazol-1-yl) methyl)-1, 3, 4-oxadiazole-2-thiol, which exhibited corrosion inhibition ability towards mild steel in sulfuric acid. This demonstrated the compound's potential in corrosion prevention (P. Ammal, M. Prajila, & A. Joseph, 2018).

Anticancer Activity : Rashid (2020) designed and synthesized bis-benzimidazole compounds for anticancer activity. This study utilized methyl 4-(1H-imidazol-1-ylmethyl)benzoate in the synthesis process, highlighting its role in developing potential anticancer agents (Mohammad Rashid, 2020).

Safety And Hazards

“Methyl 4-(1H-imidazol-1-ylmethyl)benzoate” is considered hazardous. It may cause severe skin burns and eye damage, and may cause respiratory irritation. It is harmful if swallowed or in contact with skin . Safety measures include washing thoroughly after handling, not eating, drinking, or smoking when using this product, wearing protective gloves/clothing/eye protection/face protection, not breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

methyl 4-(imidazol-1-ylmethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-16-12(15)11-4-2-10(3-5-11)8-14-7-6-13-9-14/h2-7,9H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMWIIHIOSBESMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)CN2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10390368 | |

| Record name | Methyl 4-(1H-imidazol-1-ylmethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(1H-imidazol-1-ylmethyl)benzoate | |

CAS RN |

160446-18-4 | |

| Record name | Methyl 4-(1H-imidazol-1-ylmethyl)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=160446-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-(1H-imidazol-1-ylmethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,3-Dimethyl-7-oxa-3-silabicyclo[4.1.0]heptane](/img/structure/B66210.png)

![[2-(Dicyclohexylphosphino)ethyl]trimethylammonium chloride](/img/structure/B66233.png)